3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide belongs to the pyrazolo[1,5-a]pyrimidine class of compounds. These compounds are recognized for their diverse biological activities and are increasingly investigated for their potential therapeutic applications []. Specifically, 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide has emerged as a promising selective and orally bioavailable inhibitor of the discoidin domain receptor 1 (DDR1) [].
3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide acts as a potent inhibitor of DDR1, a receptor tyrosine kinase implicated in tumor progression and metastasis []. While the exact mechanism of inhibition is not fully elucidated in the provided papers, it is suggested that the compound binds to the kinase domain of DDR1, thereby blocking its activation and downstream signaling [].
Research indicates that 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide holds promise for potential applications in cancer treatment, specifically targeting DDR1-overexpressing tumors [, ]. In vitro studies have demonstrated its ability to inhibit the proliferation, invasion, and adhesion of cancer cells []. Additionally, in vivo studies have shown its efficacy in suppressing tumor growth [].
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7